Cas no 84573-16-0 (Rocaglamide)

Rocaglamide structure
Rocaglamide structure
Product Name:Rocaglamide
CAS番号:84573-16-0
MF:C29H31NO7
メガワット:505.558948755264
MDL:MFCD08702699
CID:725885
PubChem ID:331783
Update Time:2024-10-26

Rocaglamide 化学的及び物理的性質

名前と識別子

    • 1H-Cyclopenta(b)benzofuran-2-carboxamide, 2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-, (1R,2R,3S,3aR,8bS)-
    • Rocaglamide
    • (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
    • 1H-Cyclopenta(b)benzofuran-2-carboxamide, 2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl
    • 1H-Cyclopenta(b)benzofuran-2-carboxamide, 2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a...
    • Roc-A
    • Rocaglamide A
    • (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide
    • NSC 326408
    • C29H31NO7
    • MLS002701812
    • NSC326408
    • (1R,2R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-1,8b-bis(oxidanyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
    • (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethy
    • (-)-(1alpha,2alpha,3beta,3abeta,8bbeta)-2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta(b)benzofuran-2-carboxamide
    • (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxamide
    • (1R,2R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-1,8b-
    • (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide (ACI)
    • 1H-Cyclopenta[b]benzofuran-2-carboxamide, 2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-, [1R-(1α,2α,3β,3aβ,8bβ)]- (ZCI)
    • (-)-Rocaglamide
    • HY-19356
    • RCG
    • Rocaglamide; Rocaglamide A
    • EX-A3220
    • (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide
    • AT25539
    • NCI60_002832
    • 1H-Cyclopenta[b]benzofuran-2-carboxamide,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy- 3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-,(1R,2R,3S,3aR,8bS)-
    • SCHEMBL752144
    • FRG4N852F7
    • 1H-Cyclopenta[b]benzofuran-2-carboxamide,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy- 3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-, [1R-(1.alpha.,2.alpha.,3.beta.,3a.beta.,8b.beta.)]-
    • AS-79589
    • 84573-16-0
    • s7428
    • NSC-326408
    • DB15495
    • CHEMBL438139
    • CS-5246
    • BRD-K97248244-001-02-6
    • ROCAGLAMIDE (FR AGLAIA ELLIPTIFOLIA)
    • 1H-Cyclopenta[b]benzofuran-2-carboxamide, 2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-, (1R,2R,3S,3aR,8bS)-
    • DTXSID101004852
    • B603847K064
    • CHEBI:66309
    • BDBM50196926
    • 117894-34-5
    • Q3437403
    • BRD-K97248244-001-01-8
    • SMR001565405
    • AC-36727
    • [ "" ]
    • (2S,3R,4R,5S,6R)-2,3-dihydroxy-10,12-dimethoxy-6-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-7-oxatricyclo[6.4.0.0(2),?]dodeca-1(8),9,11-triene-4-carboxamide
    • DA-67269
    • MDL: MFCD08702699
    • インチ: 1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1
    • InChIKey: DAPAQENNNINUPW-IDAMAFBJSA-N
    • ほほえんだ: O[C@]12C3C(=CC(=CC=3O[C@@]1(C1C=CC(OC)=CC=1)[C@H](C1C=CC=CC=1)[C@H]([C@H]2O)C(=O)N(C)C)OC)OC

計算された属性

  • せいみつぶんしりょう: 505.21000
  • どういたいしつりょう: 505.21005233 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 37
  • 回転可能化学結合数: 6
  • 複雑さ: 810
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 5
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 97.7
  • ぶんしりょう: 505.6

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.321
  • ふってん: 667.3°C at 760 mmHg
  • フラッシュポイント: 357.4°C
  • 屈折率: 1.633
  • PSA: 97.69000
  • LogP: 3.05060
  • ようかいせい: 使用できない

Rocaglamide セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Rocaglamide 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-19356-500μg
Rocaglamide
84573-16-0 98.76%
500μg
¥1280 2025-04-15
MedChemExpress
HY-19356-1mg
Rocaglamide
84573-16-0 98.76%
1mg
¥2050 2025-04-15
MedChemExpress
HY-19356-5mg
Rocaglamide
84573-16-0 98.76%
5mg
¥5100 2025-04-15
MedChemExpress
HY-19356-10mg
Rocaglamide
84573-16-0 98.61%
10mg
¥8700 2024-04-17
MedChemExpress
HY-19356-25mg
Rocaglamide
84573-16-0 98.91%
25mg
¥18500 2022-05-30
MedChemExpress
HY-19356-50mg
Rocaglamide
84573-16-0 98.91%
50mg
¥31500 2022-05-30
MedChemExpress
HY-19356-100mg
Rocaglamide
84573-16-0 98.91%
100mg
¥49500 2022-05-30
S e l l e c k ZHONG GUO
S7428-1mg
Rocaglamide
84573-16-0 99.39%
1mg
¥2772.31 2023-09-15
S e l l e c k ZHONG GUO
S7428-5mg
Rocaglamide
84573-16-0 99.39%
5mg
¥7904.56 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R276055-100μg
Rocaglamide
84573-16-0 ≥98%
100μg
¥2967.90 2023-09-01

Rocaglamide 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

合成方法 2

はんのうじょうけん
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: Acetic acid ,  Acetonitrile
リファレンス
Tetramethylammonium Triacetoxyborohydride
Houri, Ahmad F.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

合成方法 3

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Tetrahydrofuran
2.1 -
リファレンス
An unusual oxidative cyclization. A synthesis and absolute stereochemical assignment of (-)-rocaglamide
Trost, Barry M.; et al, Journal of the American Chemical Society, 1990, 112(24), 9022-4

合成方法 4

はんのうじょうけん
1.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
2.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

合成方法 5

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: Acetonitrile ;  3 h, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  30 min, rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 44 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C
3.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  5 min, 0 °C; 30 min, 0 °C
3.3 Reagents: Triethylamine ;  1 h, 0 °C; 12 h, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Enantioselective Photocycloaddition Mediated by Chiral Bronsted Acids: Asymmetric Synthesis of the Rocaglamides
Gerard, Baudouin; et al, Journal of the American Chemical Society, 2006, 128(24), 7754-7755

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
2.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
3.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water
6.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
6.2 Solvents: Acetonitrile ;  20 h, rt
6.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

合成方法 7

はんのうじょうけん
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Butyllithium Solvents: Hydrofluoric acid ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  1 h, -78 °C
2.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
3.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water
6.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
6.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

合成方法 8

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
3.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
3.4 Reagents: Ammonium chloride Solvents: Water
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water
7.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
7.2 Solvents: Acetonitrile ;  20 h, rt
7.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

合成方法 9

はんのうじょうけん
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Bis(trifluoroacetoxy)iodobenzene Solvents: Allyl alcohol ;  -10 °C → rt; 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  30 min, 0 °C
3.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
4.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
4.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
4.4 Reagents: Ammonium chloride Solvents: Water
4.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
5.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
6.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
7.2 Reagents: Sodium thiosulfate Solvents: Water
8.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
8.2 Solvents: Acetonitrile ;  20 h, rt
8.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

合成方法 10

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
1.2 Solvents: Acetonitrile ;  20 h, rt
1.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

合成方法 11

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  5 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Triethylamine ;  1 h, 0 °C; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Enantioselective Photocycloaddition Mediated by Chiral Bronsted Acids: Asymmetric Synthesis of the Rocaglamides
Gerard, Baudouin; et al, Journal of the American Chemical Society, 2006, 128(24), 7754-7755

合成方法 12

はんのうじょうけん
リファレンス
An unusual oxidative cyclization. A synthesis and absolute stereochemical assignment of (-)-rocaglamide
Trost, Barry M.; et al, Journal of the American Chemical Society, 1990, 112(24), 9022-4

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 44 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C
2.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  5 min, 0 °C; 30 min, 0 °C
2.3 Reagents: Triethylamine ;  1 h, 0 °C; 12 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Enantioselective Photocycloaddition Mediated by Chiral Bronsted Acids: Asymmetric Synthesis of the Rocaglamides
Gerard, Baudouin; et al, Journal of the American Chemical Society, 2006, 128(24), 7754-7755

合成方法 14

はんのうじょうけん
1.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
2.2 Solvents: Acetonitrile ;  20 h, rt
2.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

合成方法 15

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
3.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
3.2 Solvents: Acetonitrile ;  20 h, rt
3.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
3.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
3.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

合成方法 17

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water
4.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
4.2 Solvents: Acetonitrile ;  20 h, rt
4.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

合成方法 18

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water
4.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
4.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

合成方法 19

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 20 min, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid ,  Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: Acetonitrile ;  3 h, rt
2.2 Reagents: Potassium sodium tartrate Solvents: Water ;  30 min, rt
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 44 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C
4.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  5 min, 0 °C; 30 min, 0 °C
4.3 Reagents: Triethylamine ;  1 h, 0 °C; 12 h, rt
4.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Enantioselective Photocycloaddition Mediated by Chiral Bronsted Acids: Asymmetric Synthesis of the Rocaglamides
Gerard, Baudouin; et al, Journal of the American Chemical Society, 2006, 128(24), 7754-7755

合成方法 20

はんのうじょうけん
1.1 Reagents: (4R,5R)-α4,α4,α5,α5-Tetra-9-phenanthrenyl-2,2-diphenyl-1,3-dioxolane-4,5-dimetha… Solvents: Dichloromethane ,  Toluene ;  5 min; 12 h, -70 °C
1.2 Solvents: Methanol
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 20 min, 60 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Acetic acid ,  Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: Acetonitrile ;  3 h, rt
3.2 Reagents: Potassium sodium tartrate Solvents: Water ;  30 min, rt
4.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 44 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C
5.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  5 min, 0 °C; 30 min, 0 °C
5.3 Reagents: Triethylamine ;  1 h, 0 °C; 12 h, rt
5.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Enantioselective Photocycloaddition Mediated by Chiral Bronsted Acids: Asymmetric Synthesis of the Rocaglamides
Gerard, Baudouin; et al, Journal of the American Chemical Society, 2006, 128(24), 7754-7755

合成方法 21

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
2.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
4.2 Reagents: Sodium thiosulfate Solvents: Water
5.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
5.2 Solvents: Acetonitrile ;  20 h, rt
5.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

合成方法 22

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Hydrofluoric acid ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
2.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
4.2 Reagents: Sodium thiosulfate Solvents: Water
5.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
5.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

合成方法 23

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
2.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
3.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water
6.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
6.2 Solvents: Acetonitrile ;  20 h, rt
6.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

合成方法 24

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Butyllithium Solvents: Hydrofluoric acid ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  1 h, -78 °C
2.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
3.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water
6.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
6.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

合成方法 25

はんのうじょうけん
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Bis(trifluoroacetoxy)iodobenzene Solvents: Allyl alcohol ;  -10 °C → rt; 2 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  30 min, 0 °C
2.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
3.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
3.4 Reagents: Ammonium chloride Solvents: Water
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water
7.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
7.2 Solvents: Acetonitrile ;  20 h, rt
7.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

合成方法 26

はんのうじょうけん
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Allyl alcohol ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  -10 °C; -10 °C → rt; 2 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C
2.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
3.1 Reagents: Butyllithium Solvents: Hydrofluoric acid ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  1 h, -78 °C
3.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
3.4 Reagents: Ammonium chloride Solvents: Water
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water
7.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
7.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

合成方法 27

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
3.1 Reagents: Butyllithium Solvents: Hydrofluoric acid ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  1 h, -78 °C
3.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
3.4 Reagents: Ammonium chloride Solvents: Water
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water
7.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
7.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

合成方法 28

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  30 min, 0 °C
2.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
3.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
3.4 Reagents: Ammonium chloride Solvents: Water
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water
7.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
7.2 Solvents: Acetonitrile ;  20 h, rt
7.3 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Rocaglamide Raw materials

Rocaglamide Preparation Products

推奨される供給者
Hebei Liye chemical Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Liye chemical Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
TAIXING JOXIN BIO-TEC CO.,LTD.
NewCan Biotech Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
NewCan Biotech Limited
上海嵘奥生物技术有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
上海嵘奥生物技术有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd